molecular formula C9H16O2 B8360692 Ethyl 2,4-dimethyl-2-pentenoate

Ethyl 2,4-dimethyl-2-pentenoate

Cat. No.: B8360692
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-2-pentenoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 2,4-dimethylpent-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3

InChI Key

AAYYTNPAPOADFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Within a period of 90 min., a solution of triethyl 2-phosphonopropionate (238 g, 1.00 mol) in dimethoxyethane (DME, 150 ml) was added dropwise with stirring under an atmosphere of N2 to a solution of NaH (43.6 g, 1.00 mol) in DME (600 ml). The mixture was then heated to reflux, and after 15 min. at reflux temp., isobutyric aldehyde (72.1 g, 1.00 mol) was added dropwise. After a further 30 min. stirring at reflux, the mixture was poured into ice/water (1:1, 1 L). AcOH (60 ml) was added, and the product was extracted with Et2O (2×200 ml). The combined organic extracts were washed with water (400 ml) and brine (100 ml), dried (Na2SO4), and concentrated in a rotary evaporator. The resulting residue was distilled to provide at 86-75° C./27 mbar 117 g (75%) of 2,4-dimethylpent-2-enoic acid ethyl ester.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
43.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.